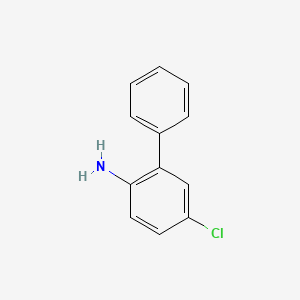
4-Chloro-2-phenylaniline
Übersicht
Beschreibung
4-Chloro-2-phenylaniline is an organic compound with the molecular formula C12H10ClN It is a derivative of aniline, where the hydrogen atom at the para position of the phenyl ring is replaced by a chlorine atom
Wirkmechanismus
Target of Action
Similar compounds such as phenylalanine are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the presence of a benzene ring in its structure could potentially allow for resonance stabilization, which could influence its interaction with its targets .
Biochemical Pathways
For instance, chlorophenols can be degraded by bacteria, which is an eco-friendly method of removing these compounds from the environment .
Result of Action
Related compounds such as 4-chloro-dl-phenylalanine are known to inhibit the synthesis of 5-hydroxytrytamine (5-ht), which can have various effects on the body, including improving inflammation of lung tissue and remodeling the pulmonary artery .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-phenylaniline can be influenced by various environmental factors. For instance, the presence of strongly electron-attracting groups and strongly basic nucleophilic reagents can enhance the reactivity of aryl halides, a class of compounds to which this compound belongs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenylaniline can be synthesized through several methods. One common approach involves the nitration of biphenyl to form 2-nitrobiphenyl, followed by reduction to 2-aminobiphenyl, and subsequent chlorination to yield this compound . Another method includes the direct nucleophilic substitution of haloarenes at high temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. This method is preferred due to its efficiency and the ability to produce high yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium amide and potassium tert-butoxide are often employed under high-temperature conditions.
Major Products:
Oxidation: Formation of chlorinated phenyl oxides.
Reduction: Formation of 2-phenylaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloroaniline
- 4-Bromo-2-phenylaniline
- 2-Phenylaniline
Comparison: 4-Chloro-2-phenylaniline is unique due to the presence of both a chlorine atom and a phenyl group, which influence its reactivity and chemical properties. Compared to 2-chloroaniline, it has a higher molecular weight and different substitution patterns, leading to distinct reactivity. The presence of the phenyl group also makes it more hydrophobic compared to simpler aniline derivatives .
Eigenschaften
IUPAC Name |
4-chloro-2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGFCKKCPBMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993769 | |
| Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73006-78-7 | |
| Record name | 73006-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,9,10-Tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B3024378.png)
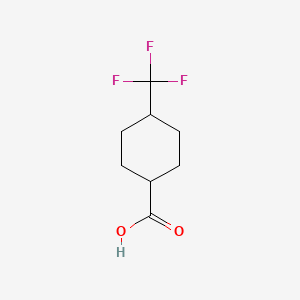
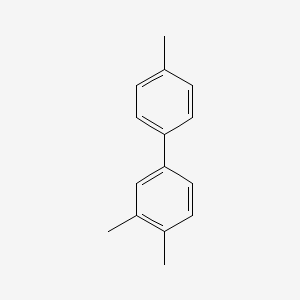

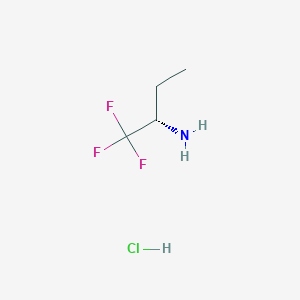
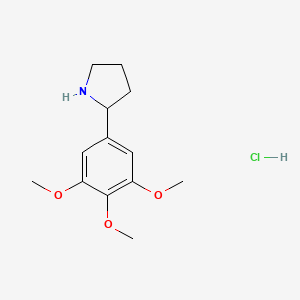
![1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B3024390.png)
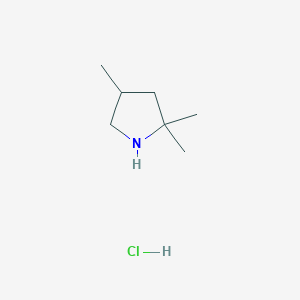
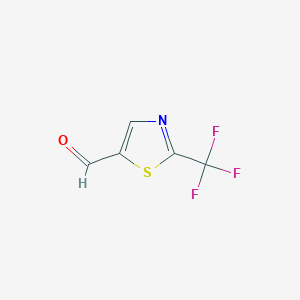
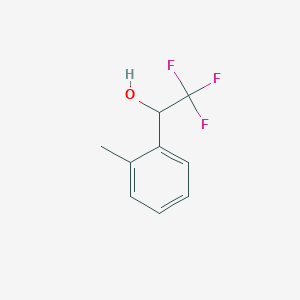
![O-{[4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B3024398.png)
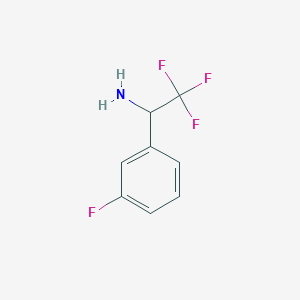
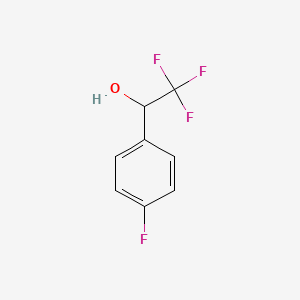
![4-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B3024401.png)
